Padac

Beta-lactamase Chromogenic substrate Staphylococcus aureus

Padac is a chromogenic cephalosporin that turns purple to yellow upon β-lactam cleavage, enabling direct β-lactamase detection in positive blood cultures without prior isolation. Its stability in 50% human serum and minimal non-enzymatic color change reduce false positives (96% agreement with nitrocefin). MIC of 0.12‑0.5 µg/mL against S. aureus minimizes interference with susceptibility testing. The validated 50 µM agar plate method permits semiquantitative β-lactamase inhibitor screening across multiple isolates. 16‑128× lower anti‑Haemophilus activity than CENTA preserves bacterial viability for downstream characterization.

Molecular Formula C27H26N6O4S2
Molecular Weight 562.7 g/mol
CAS No. 77449-91-3
Cat. No. B1219318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePadac
CAS77449-91-3
SynonymsPADAC
pyridine-2-azo-4-dimethylaniline cephalosporin
Molecular FormulaC27H26N6O4S2
Molecular Weight562.7 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)N=NC2=CC=CC=[N+]2CC3=C(N4C(C(C4=O)NC(=O)CC5=CC=CS5)SC3)C(=O)[O-]
InChIInChI=1S/C27H26N6O4S2/c1-31(2)19-10-8-18(9-11-19)29-30-21-7-3-4-12-32(21)15-17-16-39-26-23(25(35)33(26)24(17)27(36)37)28-22(34)14-20-6-5-13-38-20/h3-13,23,26H,14-16H2,1-2H3,(H-,28,34,36,37)/t23-,26-/m1/s1
InChIKeyFCHBECOAGZMTFE-ZEQKJWHPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Padac (CAS 77449-91-3): A Chromogenic Cephalosporin Substrate for Beta-Lactamase Detection


Padac (pyridine-2-azo-p-dimethylaniline cephalosporin; CAS 77449-91-3) is a chromogenic cephalosporin substrate that undergoes a distinct color change from purple to yellow upon hydrolysis of its β-lactam ring, enabling visual or spectrophotometric detection of β-lactamase activity [1]. It belongs to the cephalosporin class and is primarily used as a diagnostic reagent in microbiology laboratories for identifying β-lactamase-producing bacteria [2].

Why Generic Chromogenic Cephalosporins Cannot Replace Padac in Beta-Lactamase Assays


Chromogenic cephalosporins exhibit significant variability in hydrolysis rates, antimicrobial activity profiles, and stability in biological matrices, making direct substitution between analogs unreliable without empirical validation. Padac, for instance, shows distinct performance characteristics compared to nitrocefin, CENTA, and cephacetrile that critically influence assay sensitivity, specificity, and practical utility in both clinical and research settings [1]. The quantitative differences detailed below directly impact procurement decisions where assay reproducibility and matrix tolerance are paramount.

Quantitative Differentiation of Padac vs. Nitrocefin, CENTA, and Cephacetrile


MIC Against Staphylococcus aureus: Padac and Nitrocefin Exhibit Comparable Potency

Padac demonstrates minimum inhibitory concentration (MIC) values of 0.12–0.5 µg/mL against S. aureus, which are directly comparable to those of nitrocefin, establishing it as a viable alternative in antimicrobial susceptibility testing contexts where nitrocefin is employed [1].

Beta-lactamase Chromogenic substrate Staphylococcus aureus

Hydrolysis Rates: Padac Shows Intermediate Enzyme Kinetics vs. Nitrocefin and Cephacetrile

The relative hydrolysis rate of Padac by six distinct β-lactamases is substantially greater than that of cephacetrile but lower than that of nitrocefin. However, for type IIIa β-lactamase and the enzyme from Bacillus cereus, the hydrolysis rates of Padac and nitrocefin are comparable [1].

Enzyme kinetics Beta-lactamase Hydrolysis

Serum and Broth Stability: Padac Remains Unchanged in Biological Matrices

When mixed with 50% human serum or various broth culture media, Padac exhibits no evidence of color change or degradation over several hours, and subsequent enzyme hydrolysis rates remain identical to those in phosphate buffer. In contrast, nitrocefin is subject to non-enzymatic color changes in the presence of serum proteins [1].

Matrix effects Diagnostic reagent Stability

Diagnostic Agreement with Nitrocefin Reference Test: 96% Concordance

In a comparative evaluation of four β-lactamase detection methods against a nitrocefin saturated filter paper test using 50 anaerobic clinical isolates, Padac achieved 96% agreement with the nitrocefin reference, outperforming both the slide iodometric technique (78%) and the Beta Lactam method (72%) [1].

Diagnostic accuracy Anaerobic bacteria Method comparison

Anti-Haemophilus Activity: Padac Is 16- to 128-Fold Less Potent Than CENTA

CENTA demonstrates 16- to 128-fold greater antimicrobial potency against Haemophilus species compared to Padac or nitrocefin [1]. This differential activity is critical when selecting a chromogenic substrate that must not suppress bacterial growth during β-lactamase induction or detection assays.

Antimicrobial activity Haemophilus influenzae Chromogenic cephalosporin

Agar Plate Assay Enables Semiquantitative β-Lactamase Activity Measurement

Incorporation of 50 µM Padac into agar plates permits visual assessment of β-lactamase activity via zone diameter measurement. At 18 hours of incubation, zone diameters correlate significantly (p < 0.01) with spectrophotometrically determined periplasmic β-lactamase activities across 10 bacterial species, and clavulanic acid (0.5–10 µg/mL) inhibits zone formation in a concentration-dependent manner [1].

Agar diffusion Semiquantitative assay β-lactamase

Recommended Application Scenarios for Padac Based on Quantitative Performance Data


Clinical Microbiology: β-Lactamase Screening of Clinical Isolates in Serum-Containing Specimens

Padac's documented stability in 50% human serum and various broth media, coupled with its 96% agreement with the nitrocefin reference test, makes it particularly well-suited for direct β-lactamase testing of positive blood cultures or other sterile body fluids without prior bacterial isolation [1] [2]. The absence of non-enzymatic color change reduces false-positive interpretations that can occur with nitrocefin in protein-rich samples [1].

Antimicrobial Susceptibility Testing: β-Lactamase Confirmation in S. aureus Isolates

With an MIC range of 0.12–0.5 µg/mL against S. aureus—comparable to nitrocefin—Padac can be reliably substituted in workflows that require both β-lactamase detection and minimal interference with subsequent susceptibility testing [1]. Its intermediate hydrolysis rate may also provide a more gradual color development, facilitating endpoint determination in high-throughput settings [1].

Research: Agar Plate-Based Screening for β-Lactamase Inhibitor Discovery

The validated agar plate method employing 50 µM Padac enables visual, semiquantitative assessment of β-lactamase activity and inhibitor efficacy (e.g., clavulanic acid) across multiple bacterial isolates simultaneously [3]. This low-cost, instrumentation-free approach is advantageous for preliminary inhibitor screening campaigns or educational laboratory exercises.

Haemophilus influenzae Surveillance: Non-Interfering Chromogenic Detection

Padac's 16- to 128-fold lower anti-Haemophilus activity relative to CENTA minimizes the risk of growth inhibition during β-lactamase induction or detection assays [4]. This property is critical for epidemiological surveillance programs that require accurate β-lactamase prevalence data without compromising bacterial viability for downstream characterization.

Technical Documentation Hub

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37 linked technical documents
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